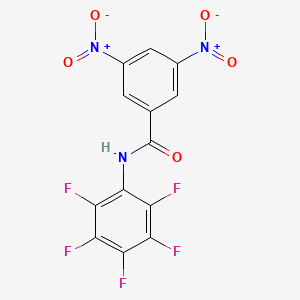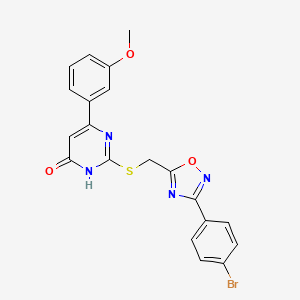
3-(dimethylamino)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylamino)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Research has delved into synthetic routes involving compounds structurally related to "3-(dimethylamino)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide", focusing on electrophilic cyclization reactions. One study discussed the synthesis of 2,7-bis-N,N-dimethylaminochalcogenoxanthen-9-ones via electrophilic cyclization, highlighting efficient yields and the reactivity of similar benzamide derivatives under specific conditions (Valle et al., 2005).
Pharmacological Studies
Pharmacological investigations have also been a significant area of research, with studies on related compounds assessing their potential as central nervous system agents, revealing that certain derivatives exhibit marked inhibition of tetrabenazine-induced ptosis, a property observed in most antidepressants. This suggests that analogues of "this compound" could have antidepressant activities (Martin et al., 1981).
Radiosynthesis and Imaging Applications
In the realm of imaging, a study described the radiosynthesis of a potential PET radiotracer designed for the glycine transporter GlyT-2, showcasing the application of related compounds in neuroimaging. This research underscores the utility of such compounds in developing imaging agents for neurological studies (Tian et al., 2006).
Antimicrobial Activity
Another significant area of research has been the exploration of antimicrobial activities. A study on the synthesis and biological activity of benzothiazole and benzopyranone derivatives, including those structurally similar to "this compound", identified compounds with promising antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents (Badne et al., 2011).
Propiedades
IUPAC Name |
3-(dimethylamino)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-24(2)19-8-6-7-17(15-19)21(25)23-16-22(13-4-5-14-22)18-9-11-20(26-3)12-10-18/h6-12,15H,4-5,13-14,16H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPHULPWJMJEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2770868.png)
![1-methyl-3-(thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2770870.png)



![9,10-Dibromo-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodecane](/img/structure/B2770877.png)

![3-(3-Chloro-4-hydroxyphenyl)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2770882.png)
![2-[4-(Benzyloxy)anilino]-4-methoxynicotinonitrile](/img/structure/B2770883.png)

